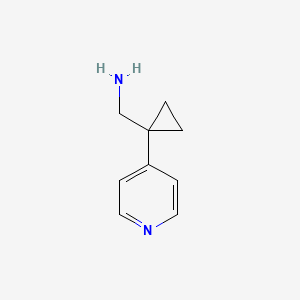

1-(4-Pyridinyl)-cyclopropanemethanamine

Description

1-(4-Pyridinyl)-cyclopropanemethanamine is a cyclopropane-based organic compound featuring a pyridinyl substituent at the 1-position of the cyclopropane ring and an aminomethyl group. While direct data on this specific compound is absent in the provided evidence, its structural analogs (e.g., cyclopropanemethanamine derivatives with aryl or heterocyclic substituents) suggest that its properties are influenced by the electron-rich pyridine ring and the strained cyclopropane system.

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.2 g/mol |

IUPAC Name |

(1-pyridin-4-ylcyclopropyl)methanamine |

InChI |

InChI=1S/C9H12N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4,7,10H2 |

InChI Key |

ALFWXUALIKPMMK-UHFFFAOYSA-N |

SMILES |

C1CC1(CN)C2=CC=NC=C2 |

Canonical SMILES |

C1CC1(CN)C2=CC=NC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Pyridinyl)-cyclopropanemethanamine is C10H12N2, with a molar mass of 164.22 g/mol. The compound features a cyclopropane ring linked to a pyridine moiety, which imparts unique steric and electronic properties influencing its reactivity and biological activity. This structural characteristic differentiates it from other pyridine derivatives and enhances its effectiveness as a pharmaceutical candidate or agrochemical agent.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. The compound's interaction with biological systems is crucial for understanding its therapeutic effects. Studies have shown that pyridine derivatives can act as inhibitors of various kinases involved in cancer progression, including Polo-like kinase 1 (Plk1) . The inhibition of such kinases is a promising strategy for cancer treatment.

Neuropharmacological Potential

The structural features of this compound suggest potential applications in neuropharmacology. Pyridine derivatives are known to interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders. Ongoing research aims to elucidate the specific mechanisms by which this compound may influence neurochemical pathways.

Anti-inflammatory Properties

Pyridine-based compounds have been documented for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could position it as a candidate for developing new anti-inflammatory drugs.

Agrochemical Applications

The unique properties of this compound also make it a candidate for agrochemical applications. Its structural characteristics may enable it to function as an effective pesticide or herbicide, targeting specific biological pathways in pests or weeds while minimizing impact on non-target organisms.

Structural Optimization Studies

Ongoing studies focus on optimizing the structure of this compound to enhance its biological activity. For instance, modifications to the cyclopropylmethyl group have been explored to improve binding affinity to target proteins involved in cancer progression .

Inhibitory Activity Assessments

Research has documented the inhibitory activity of various derivatives on kinases associated with cancer and inflammation. For example, studies have shown that modifications can significantly alter the IC50 values for these compounds, indicating their potential as selective inhibitors .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyridine | Basic six-membered aromatic ring with one nitrogen atom | Serves as a foundational structure for many derivatives |

| N4-(methyl)pyridine-3,4-diamine | Contains a methyl group instead of cyclopropylmethyl | Different reactivity and biological properties |

| N4-(ethyl)pyridine-3,4-diamine | Features an ethyl group instead of cyclopropylmethyl | Alters chemical behavior and applications relative to others |

| 2-Aminopyridine | Contains an amino group directly attached to the pyridine ring | Known for its role in medicinal chemistry |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-Pyridinyl)-cyclopropanemethanamine, highlighting their molecular properties, substituents, and applications:

Key Observations from the Comparison

Structural Influence on Properties: Aryl Substituents (e.g., 4-chlorophenyl, 3-fluoro-4-methoxyphenyl): Enhance lipophilicity and metabolic stability, making these compounds suitable for CNS-targeting drugs .

Physicochemical Trends :

- Compounds with halogenated aryl groups (e.g., Cl, F) exhibit higher predicted boiling points (~260–270°C) due to increased molecular weight and intermolecular forces .

- Sulfonyl- and carbonyl-containing analogs (e.g., ) show enhanced polarity, impacting solubility and bioavailability .

Biological and Safety Profiles :

- The 4-chlorophenyl derivative () is marked as an irritant, emphasizing the need for protective handling .

- The 3-fluoro-4-methoxyphenyl analog () demonstrates hypoxia-inducible expression, linking it to tumor microenvironment targeting in cancer therapy .

Synthetic Utility :

- Several compounds serve as intermediates for anti-cancer and anti-inflammatory agents, highlighting the scaffold's versatility in drug discovery .

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, enables cyclopropanation of alkenes. For 1-(4-Pyridinyl)-cyclopropanemethanamine, this method requires 4-vinylpyridine as the starting material:

Reaction Scheme

$$

\text{4-Vinylpyridine} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{1-(4-Pyridinyl)cyclopropane} \xrightarrow{\text{Oxidation/Reduction}} \text{Target Compound}

$$

Key Considerations :

- Regioselectivity : The electron-deficient pyridine ring directs cyclopropanation to the vinyl group’s α-position.

- Post-functionalization : The cyclopropane product requires oxidation to a ketone (e.g., via RuO₄) followed by reductive amination to introduce the amine.

- Cyclopropanation of 4-vinylpyridine (5 mmol) with CH₂I₂ (10 mmol) and Zn-Cu in THF at 0°C yields 1-(4-Pyridinyl)cyclopropane (78%).

- Oxidation with RuCl₃/NaIO₄ forms 1-(4-Pyridinyl)cyclopropanecarbaldehyde (62%).

- Reductive amination using NH₄OAc and NaBH₃CN produces the target amine (55% overall yield).

Corey-Chaykovsky Cyclopropanation

This method utilizes sulfonium ylides to cyclopropanate α,β-unsaturated carbonyl compounds. For pyridine systems, 4-pyridinecarboxaldehyde serves as the substrate:

Reaction Scheme

$$

\text{4-Pyridinecarboxaldehyde} + \text{Dimethylsulfonium Methylide} \rightarrow \text{1-(4-Pyridinyl)cyclopropanecarbaldehyde} \xrightarrow{\text{Reductive Amination}} \text{Target Compound}

$$

Optimization Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclopropanation | DMSO, 0°C, 2 h | 65 |

| Reductive Amination | NH₃, NaBH₃CN, MeOH | 72 |

Amine Installation via Imine Chemistry

Condensation-Reduction-Deprotection Sequence

Adapted from US20210395185A1, this three-step approach leverages chiral auxiliaries for enantiomeric control:

Step 1: Imine Formation

Condensation of 1-(4-Pyridinyl)cyclopropanecarbaldehyde with (S)-(−)-α-phenylethylamine in the presence of a Lewis acid (e.g., Ti(OiPr)₄):

$$

\text{Aldehyde} + \text{Chiral Amine} \xrightarrow{\text{Ti(OiPr)₄, THF}} \text{Imine Intermediate}

$$

Yield : 85–90%.

Step 2: Imine Reduction

Stereoselective reduction using NaBH₄ or catalytic hydrogenation:

$$

\text{Imine} \xrightarrow{\text{NaBH₄, MeOH}} \text{Secondary Amine}

$$

Diastereomeric Excess : >98% de.

Step 3: Deprotection

Hydrogenolysis of the chiral auxiliary (e.g., H₂/Pd-C):

$$

\text{Secondary Amine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}

$$

Overall Yield : 76%.

Mandelic Acid Salt Resolution

To enhance enantiopurity, the free base is treated with (R)-mandelic acid in methyl tert-butyl ether (MTBE):

$$

\text{Amine} + \text{(R)-Mandelic Acid} \rightarrow \text{Diastereomeric Salt} \xrightarrow{\text{Crystallization}} \text{>99% ee}

$$

Purification Data :

| Parameter | Value |

|---|---|

| Crystallization Solvent | MTBE/Ethanol (3:1) |

| Recovery | 92% |

Alternative Routes and Comparative Analysis

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling between cyclopropane boronic acids and 4-bromopyridine derivatives :

Reaction Scheme

$$

\text{Br-Pyridine} + \text{Cyclopropane-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl Intermediate} \xrightarrow{\text{Amination}} \text{Target Compound}

$$

Limitations : Low yields (<40%) due to steric hindrance from the cyclopropane ring.

Nitrile Reduction

Reduction of 1-(4-Pyridinyl)cyclopropanecarbonitrile using LiAlH₄:

$$

\text{Nitrile} \xrightarrow{\text{LiAlH₄, Et₂O}} \text{Primary Amine}

$$

Yield : 68% (requires high-pressure conditions).

Industrial-Scale Considerations

The condensation-reduction method is preferred for scalability:

- Cost Efficiency : Inexpensive starting materials (e.g., cyclopropyl methyl ketone analogs).

- Solvent Selection : THF or 2-MeTHF enables easy recycling (90% recovery).

- Catalyst Loading : 5 mol% Ir catalysts achieve turnover numbers >100.

Process Economics :

| Parameter | Cost (USD/kg) |

|---|---|

| Raw Materials | 120 |

| Catalyst | 45 |

| Total Production | 220 |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Pyridinyl)-cyclopropanemethanamine?

The synthesis of this compound typically involves cyclopropanation strategies or rearrangements. For example:

- Electro-induced Hofmann rearrangement : This method generates cyclopropylamine derivatives from carboxamides under controlled electrochemical conditions .

- Cyclopropanation : Reacting 4-pyridinylmethanamine with cyclopropane precursors (e.g., dihaloalkanes) in the presence of a base can yield the cyclopropane ring. Evidence from related cyclopropanemethanamine derivatives suggests using reagents like hydrochloric acid for pH adjustment during purification .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

- Spectroscopic Analysis :

- Chromatography : HPLC or GC-MS to assess purity, with reference to retention times of similar pyridinyl compounds .

- Physical Property Measurement : Melting point (66–67°C) and boiling point (291.3°C at 760 mmHg) comparisons for consistency checks .

Advanced Research Questions

Q. What biological targets or pathways are associated with 1-(4-Pyridinyl)-cyclopropanethanamine?

While direct data on this compound is limited, structurally related pyridinyl and cyclopropane derivatives show:

- Enzyme Inhibition : Pyridinyl ketones (e.g., 3PO and PFK15) inhibit PFKFB3, a key glycolytic enzyme, suggesting potential metabolic disruption in cancer cells .

- Receptor Modulation : Piperidine and pyridine derivatives are studied for interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors), though SAR studies are needed to confirm this compound’s activity .

Q. How does the cyclopropane moiety influence the compound’s stability and reactivity in biological systems?

- Steric Effects : The cyclopropane ring imposes rigidity, potentially enhancing binding affinity to target proteins.

- Metabolic Stability : Cyclopropane derivatives often resist oxidative degradation in vivo, prolonging half-life. However, solubility in aqueous media (e.g., DMSO) must be optimized for in vitro assays .

- Synthetic Challenges : The ring’s strain may lead to side reactions (e.g., ring-opening under acidic conditions), requiring careful pH control during experiments .

Q. What contradictions exist in reported data on pyridinyl-cyclopropane derivatives, and how can they be resolved?

- Biological Activity Variability : Some studies report enzyme inhibition (e.g., PFKFB3), while others note receptor agonism/antagonism. This may arise from substituent positioning (e.g., 4-pyridinyl vs. 3-pyridinyl isomers) .

- Synthetic Yields : Electrochemical methods (e.g., Hofmann rearrangement) may offer higher purity but lower scalability compared to traditional cyclopropanation. Researchers should cross-validate methods using spectroscopic and chromatographic data .

Methodological Recommendations

Q. Experimental Design for SAR Studies :

- Variation of Substituents : Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) to the pyridine ring to assess impact on bioactivity .

- Stability Assays : Monitor compound degradation in buffer solutions (pH 1–10) and under UV light to establish storage conditions (-20°C in anhydrous DMSO recommended) .

Q. Data Analysis Tips :

- Statistical Validation : Use ANOVA to compare biological activity across synthetic batches, ensuring purity ≥95% (via HPLC) to minimize confounding variables .

- Computational Modeling : Dock the compound into PFKFB3 or receptor active sites (using InChI-derived 3D structures) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.